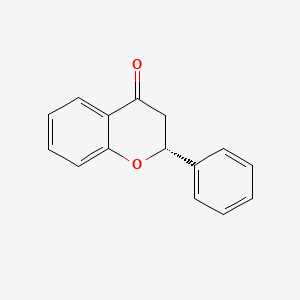

(2R)-flavanone

Overview

Description

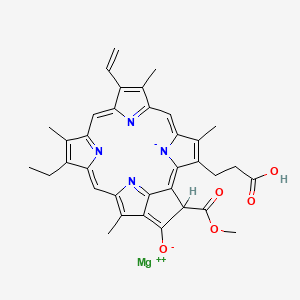

“(2R)-flavanone” is the ®-enantiomer of flavanone . It is a type of flavanone, a class of flavonoids, and has the molecular formula C15H12O2 . The average mass is 224.25460 and the monoisotopic mass is 224.08373 .

Synthesis Analysis

The synthesis of “this compound” involves the enzyme chalcone isomerase, which catalyzes the conversion of 2’,4’,4-trihydroxychalcone to (2S)-4’,7-dihydroxyflavanone . The enzyme is highly stereoselective, yielding over 99.999% of the (2S)-flavanone .Molecular Structure Analysis

The InChI string for “this compound” isInChI=1S/C15H12O2/c16-13-10-15 (11-6-2-1-3-7-11)17-14-9-5-4-8-12 (13)14/h1-9,15H,10H2/t15-/m1/s1 . The SMILES string is O=C1C [C@@H] (Oc2ccccc12)c1ccccc1 . Physical And Chemical Properties Analysis

“this compound” has a net charge of 0 . The average mass is 224.25460 and the monoisotopic mass is 224.08373 .Scientific Research Applications

Spectra and Thermodynamic Properties : The molecular structures, IR spectrum, electronic absorption spectrum, and thermodynamic properties of (2R)-flavanone molecules have been investigated, demonstrating solvent effects on these properties (Wang Haifen, 2015).

Medicinal Applications : this compound glycosides isolated from Chrysanthemum indicum L. exhibit inhibitory activity for rat lens aldose reductase, suggesting potential medicinal applications (H. Matsuda et al., 2002).

Food Industry : In the food industry, citrus flavanones like this compound have been used to inhibit aflatoxin contamination, demonstrating their utility in improving food safety (M. P. Salas et al., 2016).

Cardiovascular Protection : Studies on flavanones including this compound have indicated potential in cardiovascular disease prevention due to their antihypertensive, lipid-lowering, and anti-inflammatory properties (Audrey Chanet et al., 2012).

Enzymatic Activity and Molecular Insights : Research on flavanone 3-hydroxylases, which interact with this compound, has provided insights into their stereoselective catalytic mechanism and substrate promiscuity, valuable for enzyme engineering and understanding plant flavonoid biosynthesis (Song-yang Sui et al., 2023).

Neuroprotection : The neuroprotective effects of flavanones like this compound have been explored, particularly through their potential to ameliorate oxidative stress in cellular and animal models (S. Habtemariam, 2019).

Antimicrobial and Antioxidant Properties : Certain (2R)-flavanones have been identified as having strong antimicrobial activity against various pathogens and significant antioxidant properties, useful in pharmaceutical and nutraceutical applications (Sanit Thongnest et al., 2013).

Properties

IUPAC Name |

(2R)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27439-12-9 | |

| Record name | Flavanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.